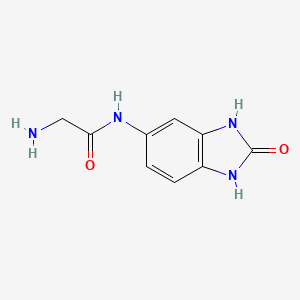

N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide

Beschreibung

N-(2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)glycinamide is a benzimidazole derivative featuring a bicyclic core with a 2-oxo group and a glycinamide substituent at the 5-position. The benzimidazole moiety imparts rigidity and conformational stability, while the glycinamide side chain introduces polar functional groups (amide and primary amine) that enhance solubility and facilitate intermolecular interactions. This compound’s structural attributes make it a candidate for pharmaceutical and supramolecular applications, as benzimidazoles are widely studied for their bioactivity, including antimicrobial, antiviral, and enzyme-inhibitory properties .

The glycinamide group (NH2CH2CONH2) contributes to hydrogen bonding capacity, with both donor (NH) and acceptor (CO) sites, enabling interactions with biological targets or crystal lattice partners. The 2-oxo group further stabilizes the bicyclic system through intramolecular hydrogen bonding, influencing electronic distribution and reactivity .

Eigenschaften

Molekularformel |

C9H10N4O2 |

|---|---|

Molekulargewicht |

206.20 g/mol |

IUPAC-Name |

2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |

InChI |

InChI=1S/C9H10N4O2/c10-4-8(14)11-5-1-2-6-7(3-5)13-9(15)12-6/h1-3H,4,10H2,(H,11,14)(H2,12,13,15) |

InChI-Schlüssel |

VRPBYMLDIVHQOX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1NC(=O)CN)NC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide typically involves the reaction of benzimidazole derivatives with glycine or its derivatives under specific conditions. One common method includes the condensation of 2-oxo-2,3-dihydro-1H-benzimidazole with glycine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Key Comparable Compound: 2-Chloro-N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)acetamide

This analog replaces glycinamide with a chloroacetamide group (ClCH2CONH2). The structural differences lead to distinct physicochemical and functional properties:

| Property | N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)glycinamide | 2-Chloro-N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)acetamide |

|---|---|---|

| Substituent | Glycinamide (NH2CH2CONH2) | Chloroacetamide (ClCH2CONH2) |

| Electrophilicity | Moderate (amide carbonyl) | High (chlorine enhances electrophilicity) |

| Solubility in Polar Media | High (amide and amine groups) | Moderate (chlorine reduces polarity) |

| Hydrogen Bonding | High (4 donors: 2 NH, 1 NH2; 2 acceptors: CO, CONH2) | Moderate (2 donors: NH, CONH2; 2 acceptors: CO, CONH2) |

| Reactivity | Nucleophilic amine; potential for Schiff base formation | Electrophilic Cl site; alkylation reactions |

Analysis:

- Electrophilicity and Reactivity : The chloroacetamide derivative’s chlorine atom increases electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines in biological systems). In contrast, the glycinamide’s primary amine enables nucleophilic reactivity, such as participation in condensation reactions .

- Hydrogen Bonding: Glycinamide’s additional NH2 group allows for more extensive hydrogen-bonding networks, critical for crystal engineering or target binding. The chloroacetamide’s Cl cannot act as a donor, reducing its interaction diversity .

Crystallographic and Supramolecular Behavior

Both compounds exhibit rigid benzimidazole cores, but their substituents dictate crystal packing. Glycinamide’s multiple H-bond donors/acceptors likely form complex 2D or 3D networks, as described by graph-set analysis (e.g., R2<sup>2</sup>(8) motifs for amide dimers) . Chloroacetamide’s weaker H-bonding capacity may result in looser packing dominated by van der Waals interactions or halogen bonding (Cl···π contacts) .

Biologische Aktivität

N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)glycinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C9H10N4O2

Molecular Weight: 194.20 g/mol

IUPAC Name: N-(2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)glycinamide

CAS Number: 25625345

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the glycinamide moiety enhances its biological interactions.

N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)glycinamide exhibits its biological activity through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It interacts with various receptors, including serotonin receptors, which play a crucial role in neurotransmission and mood regulation .

- Antioxidant Activity: The benzimidazole structure contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress .

Anticancer Properties

Research has indicated that compounds similar to N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)glycinamide exhibit significant anticancer activity. In vitro studies show that certain benzimidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Neuropharmacological Effects

Studies have highlighted the potential of benzimidazole derivatives in treating neurological disorders. For instance, derivatives have shown affinity for serotonin receptors (5-HT receptors), indicating possible applications in managing conditions like depression and anxiety .

Case Studies

-

Study on Anticancer Activity:

A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)glycinamide significantly inhibited cell growth and induced apoptosis at micromolar concentrations. -

Neuropharmacological Assessment:

Another study assessed the effects of benzimidazole derivatives on 5-HT receptor binding affinities. The findings suggested that modifications in the benzimidazole structure could enhance receptor selectivity and potency, supporting the therapeutic potential of these compounds for neuropsychiatric disorders .

Comparative Analysis

The following table summarizes the biological activities of N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)glycinamide compared to other related compounds:

| Compound Name | Anticancer Activity | Neuropharmacological Effects | Mechanism of Action |

|---|---|---|---|

| N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)glycinamide | Moderate | Potential via 5-HT receptors | Enzyme inhibition |

| 4-(2,3-Dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine | High | Moderate | Receptor modulation |

| 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | High | Low | Antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.